Fmoc-ala-aldehyde

Peptidomimetics Solid-Phase Peptide Synthesis Reductive Amination

Fmoc-ala-aldehyde (CAS 146803-41-0) is the definitive Fmoc-protected L-alaninal for solid-phase peptidomimetic synthesis. Unlike standard Fmoc-Ala-OH or Fmoc-L-Alaninol, the aldehyde group enables reductive amination for Ψ[CH2–NH] amide bond isosteres with low epimerization (1–7%). The Fmoc group ensures full orthogonality with Fmoc/tBu SPPS—unlike Boc-Ala-aldehyde, which is labile under final acidic cleavage. Its defined (S)-stereochemistry ([α] +42.4° in CHCl3) makes it a reliable chiral pool material. Choose this compound for seamless integration into automated peptide synthesizers and protease inhibitor discovery.

Molecular Formula C18H17NO3
Molecular Weight 295.34
CAS No. 146803-41-0
Cat. No. B613596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-ala-aldehyde
CAS146803-41-0
Molecular FormulaC18H17NO3
Molecular Weight295.34
Structural Identifiers
SMILESCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-ala-aldehyde (CAS 146803-41-0) Peptide Synthesis Reagent: Fmoc-Protected L-Alaninal Intermediate


Fmoc-ala-aldehyde (CAS 146803-41-0) is an Fmoc-protected α-amino aldehyde derivative of L-alanine, serving as a critical intermediate in peptide and peptidomimetic synthesis . It is specifically utilized in solid-phase reductive amination strategies for introducing backbone modifications, such as the aminomethylene (Ψ[CH2–NH]) amide bond isostere [1]. Its orthogonal protection strategy, with the Fmoc group removable under mild basic conditions, enables controlled incorporation into complex peptide sequences [2].

Why Fmoc-ala-aldehyde (CAS 146803-41-0) Cannot Be Replaced by Generic Analogs


The Fmoc-ala-aldehyde structure is uniquely optimized for modern peptide synthesis workflows. Simple substitution with analogs like Fmoc-Ala-OH (CAS 35661-39-3) or Fmoc-L-Alaninol (CAS 161529-13-1) is impossible as they lack the critical aldehyde functional group required for key reactions like reductive amination . Attempting to use alternative protecting group chemistries, such as Boc-Ala-aldehyde (CAS 79069-50-4), introduces orthogonal stability issues, as the Boc group is incompatible with the final acidic cleavage steps in standard Fmoc-based SPPS [1]. Furthermore, the stereochemical configuration is paramount; substituting the L-isomer (Fmoc-ala-aldehyde, CAS 146803-41-0) with the D-isomer (Fmoc-D-Ala-aldehyde, CAS 127043-32-7) will alter the biological activity and conformational properties of the final peptide, making it unsuitable for projects where chirality is essential [2].

Quantitative Differentiation of Fmoc-ala-aldehyde (CAS 146803-41-0) for Scientific Procurement


Fmoc-ala-aldehyde Enables Low-Epimerization Backbone Modification via Solid-Phase Reductive Amination

Fmoc-ala-aldehyde is a key building block for introducing amide bond isosteres (Ψ[CH2–NH]) into peptides via solid-phase reductive amination. When used in this method, it enables the synthesis of modified peptides with epimerization at the α-amino aldehyde consistently below 10%, and typically in the range of 1–7% [1]. This quantifiable and low degree of stereochemical erosion is critical for maintaining peptide integrity and represents a benchmark for this specific synthetic route.

Peptidomimetics Solid-Phase Peptide Synthesis Reductive Amination

Fmoc-ala-aldehyde Exhibits Specific Physical Properties for Optimal Handling and Storage

Fmoc-ala-aldehyde (CAS 146803-41-0) has a reported melting point range of 160-170°C . This is a quantifiable physical characteristic that differentiates it from its reduced alcohol analog, Fmoc-L-Alaninol (CAS 161529-13-1), which has a significantly lower melting point of 147-157°C .

Solid-Phase Peptide Synthesis Reagent Characterization Chemical Handling

Fmoc-ala-aldehyde Provides Orthogonal Protection for TFA-Labile Boc/Bu-t Groups in SPPS

The Fmoc protecting group on Fmoc-ala-aldehyde is stable under the acidic conditions used to cleave Boc and tert-butyl (tBu) protecting groups . This orthogonal stability profile is a key differentiator from α-amino aldehydes protected with the Boc group (e.g., Boc-Ala-aldehyde, CAS 79069-50-4), which would be prematurely deprotected during standard TFA cleavage steps in Fmoc-based SPPS [1].

Peptide Synthesis Orthogonal Protection Fmoc Chemistry

Fmoc-ala-aldehyde Demonstrates Consistent Optical Purity Across Commercial Batches

Commercial specifications for Fmoc-ala-aldehyde (CAS 146803-41-0) typically show a high degree of batch-to-batch consistency in optical activity, as demonstrated by the reported specific rotation of 42.401° (c=1.0, CHCl3) . This level of stereochemical purity is crucial and differentiates it from its enantiomer, Fmoc-D-Ala-aldehyde (CAS 127043-32-7), which would have an equal but opposite specific rotation .

Chiral Purity Quality Control Peptide Synthesis

Specific Application Scenarios for Fmoc-ala-aldehyde (CAS 146803-41-0) in Research


Synthesis of Peptidomimetics with Amide Bond Isosteres

Fmoc-ala-aldehyde is specifically employed in the solid-phase synthesis of peptidomimetics where the backbone amide bond is replaced with a reduced amide bond isostere (Ψ[CH2–NH]). As demonstrated by Grigoropoulou et al. (2026), this method yields modified peptides with low epimerization (1-7%) [1]. The stable Fmoc group allows for continued chain elongation using standard Fmoc/tBu SPPS after the reductive amination step, making it a versatile tool for incorporating conformational constraints into potential therapeutic peptides.

Preparation of Peptide Aldehydes for Protease Inhibition Studies

This compound serves as a crucial intermediate for generating C-terminal peptide aldehydes, a well-known class of protease inhibitors [1]. The Fmoc protection on the alanine residue provides the necessary orthogonal stability to build the peptide chain on a solid support [2]. Following synthesis and cleavage, the resulting peptide aldehyde can act as a reversible, transition-state analog inhibitor for various serine and cysteine proteases, enabling detailed biochemical and structural studies.

Construction of Unnatural Amino Acid Building Blocks via Asymmetric Synthesis

The well-defined stereochemistry of Fmoc-ala-aldehyde, quantified by its specific rotation (+42.401° in CHCl3) [1], makes it a valuable chiral pool starting material. It can be used as a substrate in asymmetric α-amination or other stereoselective reactions to generate novel, Fmoc-protected unnatural amino acids with defined (S)-configuration [2]. These new building blocks can then be seamlessly integrated into standard Fmoc-SPPS protocols for creating peptides with enhanced properties.

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